

# 4-Pivalamidophenylboronic acid crystal structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Pivalamidophenylboronic acid**

Cat. No.: **B061664**

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **4-Pivalamidophenylboronic Acid**

## Abstract

**4-Pivalamidophenylboronic acid** is a molecule of significant interest, belonging to a class of compounds renowned for their utility in organic synthesis and medicinal chemistry. Boronic acids are key building blocks in Suzuki-Miyaura cross-coupling reactions and have found applications as enzyme inhibitors, with bortezomib being a notable example in cancer therapy. [1][2][3] The solid-state structure of an active pharmaceutical ingredient (API) or intermediate is of paramount importance, as it governs critical properties such as stability, solubility, and bioavailability. This guide provides a comprehensive technical workflow for researchers, scientists, and drug development professionals, detailing the process from synthesis to the complete elucidation and analysis of the crystal structure of **4-Pivalamidophenylboronic acid**. It is designed not as a static review of a solved structure, but as a practical, field-proven guide to obtaining and understanding this vital data.

## Introduction: The Significance of Solid-State Structure

Boronic acids are Lewis acids characterized by a vacant p-orbital on the boron atom, enabling them to form reversible covalent complexes with diols, a property leveraged in saccharide sensing and dynamic covalent chemistry.[2][4] In drug development, the precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a

critical quality attribute. Different packing arrangements of the same molecule, or polymorphs, can exhibit distinct physicochemical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug formulation and intellectual property protection.

This whitepaper outlines the expert-driven, self-validating workflow required to determine and analyze the crystal structure of **4-Pivalamidophenylboronic acid**, providing the causality behind experimental choices and establishing a framework for authoritative structural characterization.

## Synthesis and Purification of Crystalline Material

The prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of **4-Pivalamidophenylboronic acid** can be achieved through a multi-step process, beginning with the protection of 4-bromoaniline.

## Experimental Protocol: Synthesis & Purification

- Amide Formation: React 4-bromoaniline with pivaloyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) to yield N-(4-bromophenyl)pivalamide. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Purification I: Upon completion, the crude product is isolated via an aqueous workup to remove the base and salts. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve >98% purity.
- Boronic Acid Synthesis: The purified N-(4-bromophenyl)pivalamide is subjected to a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate).
- Hydrolysis: The reaction mixture is carefully warmed to room temperature and hydrolyzed with aqueous acid (e.g., 1 M HCl) to yield the final product, **4-Pivalamidophenylboronic acid**.

- Purification II: The final compound is isolated and purified via recrystallization. The choice of solvent is critical and will be a precursor to the crystallization screening. The purity of the final compound must be confirmed to be >99% by NMR, LC-MS, and elemental analysis before proceeding.

## Crystallization: From Powder to High-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires systematic screening of various conditions. The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice.

### Experimental Protocol: Crystallization Screening

- Solvent Selection: Begin by testing the solubility of **4-Pivalamidophenylboronic acid** in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, THF, water).
- Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified viable solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days at a constant temperature. This method is straightforward but offers limited control.
- Vapor Diffusion:
  - Liquid-Liquid: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
  - Solid-Liquid: This is a variation where the anti-solvent is a solid with a high vapor pressure.
- Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or subsequently, to a lower temperature (e.g., 4 °C).

The diagram below illustrates the logical workflow for identifying and optimizing crystallization conditions.



[Click to download full resolution via product page](#)

Caption: Workflow for Crystallization Screening and Optimization.

## X-ray Diffraction: Elucidating the Atomic Structure

Once suitable single crystals are obtained, their three-dimensional structure can be determined using diffraction techniques.

### Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystal.

[5] A single crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is used to compute the electron density map of the molecule, and thus its structure.

- **Crystal Selection & Mounting:** Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
- **Data Collection:** Mount the crystal on the diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Data Processing:** The raw diffraction images are integrated, scaled, and corrected for experimental factors to produce a reflection file.
- **Structure Solution and Refinement:** The structure is solved using direct methods or dual-space algorithms to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by metrics such as the R-factor and Goodness-of-Fit.

The final refined structure is reported in a standardized format. The table below presents a representative example of expected crystallographic data for **4-Pivalamidophenylboronic acid**.

| Parameter                               | Example Value           |
|-----------------------------------------|-------------------------|
| Chemical Formula                        | <chem>C11H16BNO3</chem> |
| Formula Weight                          | 221.06                  |
| Crystal System                          | Monoclinic              |
| Space Group                             | P2 <sub>1</sub> /c      |
| a (Å)                                   | 10.5                    |
| b (Å)                                   | 8.2                     |
| c (Å)                                   | 14.1                    |
| β (°)                                   | 98.5                    |
| Volume (Å <sup>3</sup> )                | 1200                    |
| Z (molecules/unit cell)                 | 4                       |
| Calculated Density (g/cm <sup>3</sup> ) | 1.22                    |
| Temperature (K)                         | 100                     |
| R-factor (final)                        | < 0.05                  |

## Powder X-ray Diffraction (PXRD)

While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase.<sup>[6][7]</sup> It is essential for confirming that the bulk material corresponds to the single crystal structure and for identifying different polymorphs.

- **Sample Preparation:** Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, level surface.
- **Data Collection:** Collect the PXRD pattern over a defined  $2\theta$  range (e.g., 2° to 40°).
- **Data Analysis:** Compare the experimental PXRD pattern of the bulk sample to the pattern calculated from the SC-XRD data. A match confirms the phase purity of the bulk material. Any significant differences may indicate the presence of impurities or a different polymorphic form.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for SC-XRD and PXRD analysis.

# Structural Analysis: Decoding Intermolecular Interactions

With the 3D structure solved, the next step is to analyze the intermolecular interactions that dictate the crystal packing. For **4-Pivalamidophenylboronic acid**, the key functional groups are the boronic acid and the pivalamide moiety.

- Boronic Acid Dimer: Phenylboronic acids almost universally form hydrogen-bonded dimers. [8][9] This involves two molecules associating through a pair of O-H $\cdots$ O hydrogen bonds, creating a robust, centrosymmetric  $R^{2_2}(8)$  graph set motif. This is expected to be the primary and most influential interaction in the crystal structure.
- Amide Interactions: The pivalamide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). These groups can form hydrogen-bonded chains (catemers) or tapes, linking the primary boronic acid dimers into a more complex, higher-dimensional network.
- $\pi$ - $\pi$  Stacking: The phenyl rings may engage in  $\pi$ - $\pi$  stacking interactions, further stabilizing the crystal lattice. The geometry (e.g., parallel-displaced or T-shaped) will depend on the steric influence of the bulky pivaloyl group.

The interplay of these interactions determines the final crystal packing and the resulting material properties.



[Click to download full resolution via product page](#)

Caption: Key intermolecular interactions governing crystal packing.

## Conclusion

The determination of the crystal structure of **4-Pivalamidophenylboronic acid** is a critical step in its development for any application, particularly in the pharmaceutical industry. This guide has provided a comprehensive, expert-led workflow from synthesis and crystallization to definitive structural elucidation by X-ray diffraction and subsequent packing analysis. By following these self-validating protocols, researchers can obtain authoritative data on the solid-state structure, enabling the control of material properties and accelerating the path from discovery to application. The insights gained from the crystal structure provide a fundamental understanding of the material's behavior, which is indispensable for modern scientific research and development.

## References

- Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid  $\beta$ -Lactamase Inhibitors. *ACS Medicinal Chemistry Letters*.
- Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid  $\beta$ -Lactamase Inhibitors - PMC. National Center for Biotechnology Information.
- Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*.
- Artrhur, K., et al. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation. *Bioconjugate Chemistry*.
- Li, Y., et al. (2020). Design and discovery of boronic acid drugs. *RSC Medicinal Chemistry*.
- Ample Organics. (2024). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. *Ample Organics*.
- Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. National Center for Biotechnology Information.
- Wikipedia. (2023). Boronic acid. *Wikipedia*.
- Mondal, P., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications - PMC. National Center for Biotechnology Information.
- Pilco, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information.
- Cendron, R., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. *ResearchGate*.

- Arias-Alpizar, G., et al. (2024). Dynamic Covalent Boronate Chemistry Accelerates the Screening of Polymeric Gene Delivery Vectors via In Situ Complexation of Nucleic Acids. *Journal of the American Chemical Society*.
- Hall, D. G. (Ed.). (2011). *Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials*. Wiley-VCH.
- Yang, J., et al. (2020). Synthesis and Post-Assembly Modifications of Dynamic Covalent Boronic Ester[10]Rotaxanes. *ChemRxiv*.
- Springer Nature. (n.d.). *X-ray Diffraction Protocols and Methods*. Springer Nature Experiments.
- Cruz-Cabeza, A. J., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. *PubMed Central*.
- Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. *Molecular Pharmaceutics*.
- van de Streek, J., et al. (2023). Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data by Using External Sources. *ResearchGate*.
- MySkinRecipes. (n.d.). (4-Pivalamidophenyl)boronic acid. *MySkinRecipes*.
- Lemmerer, A. (2012). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. *Acta Crystallographica Section E: Crystallographic Communications*.
- Panthi, S. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. *Diva-portal.org*.
- SeethaLekshmi, N., & Pedireddi, V. R. (2007). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. *ResearchGate*.
- Gurbanov, A. V., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. *MDPI*.
- Jusufi, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. *Journal of Chemical, Biological and Physical Sciences*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid based dynamic click chemistry: recent advances and emergent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mcgill.ca [mcgill.ca]
- 7. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Pivalamidophenylboronic acid crystal structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061664#4-pivalamidophenylboronic-acid-crystal-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)